N-Benzoyl-O,a-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-Benzoyl-O,a-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide involves several steps. One common method includes the protection of functional groups, coupling reactions, and deprotection steps. The specific synthetic route and reaction conditions can vary, but typically involve the use of reagents such as benzoyl chloride, dimethyltyrosine, and cyclohexylamine
Chemical Reactions Analysis
N-Benzoyl-O,a-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Benzoyl-O,a-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Benzoyl-O,a-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide involves its interaction with specific molecular targets and pathways. It is known to interact with proteins and enzymes, affecting their function and activity. The exact molecular targets and pathways involved can vary depending on the specific research context .
Comparison with Similar Compounds
N-Benzoyl-O,a-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide can be compared with other similar compounds, such as:
D-α-Methyltyrosine: This compound is an intermediate in the synthesis of this compound and has similar chemical properties.
N-Benzoyl-D-tyrosine: This compound is structurally similar but lacks the dimethyl and cyclohexyl groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a unique set of molecular targets and pathways .
Biological Activity
N-Benzoyl-O,α-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide (CAS: 172168-08-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C33H39N3O4 |
Molar Mass | 541.68 g/mol |
Solubility | Chloroform |
Appearance | White solid |
The biological activity of N-Benzoyl-O,α-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide is primarily linked to its interaction with the sulphonylurea receptor, which plays a crucial role in insulin secretion from pancreatic β-cells. Studies indicate that compounds related to this structure exhibit varying affinities for the sulphonylurea receptor, suggesting a complex relationship between structure and activity.
Key Findings:
- Affinity and Potency : The D-isomer of N-benzoyl-phenylalanine shows significantly higher affinity and potency compared to its L-isomer, with a dissociation constant (KD) of approximately 11 μM and effective concentrations (EC50) between 2 and 4 μM for KATP-channel inhibition .
- Structural Modifications : Alterations in the aromatic groups (e.g., replacing benzene with cyclohexyl rings) can enhance lipophilicity without significantly affecting affinity and potency .
Antidiabetic Potential
The compound's interaction with the sulphonylurea receptor suggests potential applications in diabetes management. In vitro studies have demonstrated that N-Benzoyl-O,α-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide can modulate insulin secretion, making it a candidate for further investigation in diabetes therapeutics.
Antifungal Activity
In addition to its antidiabetic properties, related compounds have shown antifungal activity against various strains. For instance, N-benzoyl derivatives have been tested against fluconazole-susceptible and resistant fungal strains, demonstrating promising results .
Case Studies
- Insulin Secretion Modulation : A study on N-benzoyl-D-phenylalanine indicated that modifications in the chemical structure could lead to enhanced insulin secretion in pancreatic β-cells . The findings suggest that similar modifications in N-Benzoyl-O,α-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide may yield beneficial effects on insulin dynamics.
- Antifungal Efficacy : Research on related benzoyl compounds revealed effective antifungal properties, with some derivatives outperforming traditional antifungal agents like fluconazole . This highlights the potential for developing new antifungal therapies based on this compound's structure.
Properties
Molecular Formula |
C33H39N3O4 |
---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
N-[1-[[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-methoxyphenyl)-2-methyl-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C33H39N3O4/c1-33(23-25-18-20-28(40-2)21-19-25,36-30(37)26-14-8-4-9-15-26)32(39)35-29(22-24-12-6-3-7-13-24)31(38)34-27-16-10-5-11-17-27/h3-4,6-9,12-15,18-21,27,29H,5,10-11,16-17,22-23H2,1-2H3,(H,34,38)(H,35,39)(H,36,37) |
InChI Key |
CCBHAMSLAUWPJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(C(=O)NC(CC2=CC=CC=C2)C(=O)NC3CCCCC3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.